An In-Depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS: 16098-21-8)
An In-Depth Technical Guide to 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one (CAS: 16098-21-8)
This document provides a comprehensive technical overview of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one, a heterocyclic compound of significant interest to the chemical and pharmaceutical research communities. This guide delves into its physicochemical properties, synthesis, chemical reactivity, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Profile and Properties
3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a substituted pyridinone, a class of heterocyclic compounds recognized for its versatile chemical reactivity and presence in various biologically active molecules.[1] Its structure, featuring a bromine atom, a nitro group, and an N-methylated lactam, makes it a valuable intermediate for organic synthesis.[1] The molecular formula is C₆H₅BrN₂O₃, with a molecular weight of approximately 233.02 g/mol .[1][2][3][4]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16098-21-8 | [2][3][4] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][4] |
| Molecular Weight | 233.02 g/mol | [1][2][3][4] |
| Typical Purity | ≥95% | [4][5] |
| Appearance | Not specified, likely a solid | |
| Storage | Sealed in a dry, cool, well-ventilated place at room temperature. | [2][3][5][6] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one involves the direct bromination of its precursor, 1-methyl-5-nitropyridin-2(1H)-one.[1] This reaction is a classic example of electrophilic aromatic substitution on a heteroaromatic ring.
The Causality of Reaction Directing Effects
The outcome of the bromination is governed by the electronic properties of the substituents on the pyridinone ring.[1]
-
Deactivating Groups: The lactam carbonyl (C=O) and the nitro (NO₂) group are strongly electron-withdrawing, which deactivates the ring towards electrophilic attack.[1]
-
Activating Group: The N-methyl group provides a slight activating effect through induction.[1]
The interplay of these groups directs the incoming electrophile (Br⁺) to the C3 position. The nitro group at C5 acts as a meta-director, guiding the substitution to the C3 position.
General Synthetic Workflow
The synthesis can be visualized as a straightforward process from a readily available precursor. The workflow emphasizes purification and characterization to ensure the final product's integrity, a self-validating system crucial for subsequent applications.
Caption: General workflow for the synthesis and validation of the target compound.
Experimental Protocol: Electrophilic Bromination
The following protocol is a representative procedure adapted from similar brominations of pyridinone systems.[7]
-
Preparation: Suspend 1-methyl-5-nitropyridin-2(1H)-one (1 equivalent) in a suitable solvent such as glacial acetic acid in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Bromination: While stirring, add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the suspension at room temperature. The rate of addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove residual acid.
-
Purification: Dry the crude solid in vacuo. Further purify the product by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one.
-
Confirmation: Confirm the structure and purity of the final compound using spectroscopic methods as detailed in Section 4.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its distinct reactive sites, which allow for diverse chemical transformations.
Caption: Key reactivity sites and subsequent synthetic transformations.
Nucleophilic Substitution
The bromine atom at the C3 position is a competent leaving group, making this site susceptible to nucleophilic substitution reactions.[1] This allows for the introduction of a wide array of functional groups (e.g., amines, thiols, cyanides), enabling the construction of diverse molecular libraries for screening.
Reduction of the Nitro Group
The nitro group at C5 can be readily reduced to a primary amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, metal-acid reduction).[1] This transformation is fundamental in medicinal chemistry, as the resulting aniline-like moiety is a key pharmacophore and a versatile handle for further functionalization, such as amide bond formation.
Application in PROTACs and Medicinal Chemistry
The pyridinone scaffold is recognized for its compatibility with E3 ligase binding requirements.[1] Specifically, molecules containing this core may be explored as components in Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit E3 ligases for targeted protein degradation.[1] The functional handles on 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one make it an attractive starting point for developing such complex molecules. Its structural motifs also suggest potential for broader biological activities, positioning it as a valuable building block for lead compounds in drug discovery programs.[1]
Structural Elucidation by Spectroscopy
Confirming the identity and purity of 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is achieved through a combination of standard spectroscopic techniques.[1] While actual spectra depend on experimental conditions, the expected data can be reliably predicted.[8][9]
Table 2: Predicted Spectroscopic Signature
| Technique | Expected Data |
| ¹H NMR | - N-CH₃: Singlet, ~3.5-4.0 ppm (3H). - Ring Protons: Two distinct signals in the aromatic region (~7.5-9.0 ppm), likely appearing as doublets due to mutual coupling (1H each). |
| ¹³C NMR | - C=O: Signal at ~155-165 ppm. - Aromatic Carbons: Five distinct signals, with carbons attached to bromine and the nitro group showing characteristic shifts. - N-CH₃: Signal in the aliphatic region, ~30-40 ppm. |
| IR Spectroscopy | - C=O Stretch: Strong absorption at ~1660-1690 cm⁻¹. - N-O Stretch (NO₂): Two strong absorptions at ~1550 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). - C-Br Stretch: Absorption in the fingerprint region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. - Isotopic Pattern: A characteristic M⁺ and M+2 pattern with ~1:1 intensity ratio, confirming the presence of one bromine atom. |
Safety and Handling
This compound must be handled by technically qualified personnel, adhering to strict safety protocols.[5] It is classified as hazardous, and appropriate personal protective equipment (PPE) is mandatory.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | ||
| H319 | Causes serious eye irritation. | ||
| H332 | Harmful if inhaled. | [3] | |
| H335 | May cause respiratory irritation. | ||
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [3] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P405 | Store locked up. | [6][10] |
Note: Safety information for closely related compounds suggests it may be toxic if swallowed (H301) and cause serious eye damage (H318).[10][11] Users must consult the specific Safety Data Sheet (SDS) from their supplier.
Conclusion
3-Bromo-1-methyl-5-nitropyridin-2(1H)-one is a strategically important heterocyclic building block. Its well-defined synthesis, predictable reactivity at multiple sites, and structural relevance to medicinally active scaffolds make it a valuable compound for synthetic chemists. The ability to perform nucleophilic substitution at the C-Br bond and functional group transformation of the nitro group provides a clear pathway for generating molecular diversity, particularly in the fields of drug discovery, agrochemicals, and materials science.[1][12] Proper handling and characterization are paramount to leveraging its full potential in research and development.
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- 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one. (n.d.). Smolecule.
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- SAFETY DATA SHEET - Fisher Scientific. (2025-12-24). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-07). Sigma-Aldrich.
- 3-Bromo-5-nitro-2(1H)-pyridinone Safety Data Sheets - Echemi. (n.d.). Echemi.
- 16098-21-8 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one - AKSci. (n.d.). AK Scientific Inc.
- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (2013). The Royal Society of Chemistry.
- 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3 | CID 613279 - PubChem. (n.d.). PubChem.
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